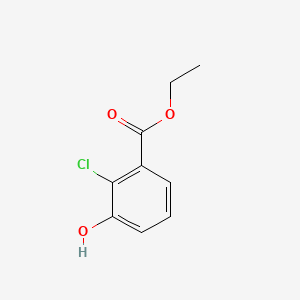

Ethyl 2-chloro-3-hydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-hydroxybenzoate, also known as Ethyl m-hydroxybenzoate or m-Hydroxybenzoic acid ethyl ester, is a clear liquid that is sparingly soluble in water, but soluble in alcohol and ether . It has a pleasant odor resembling wintergreen and is used in perfumery and artificial flavors .

Synthesis Analysis

Ethyl 3-hydroxybenzoate has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .Molecular Structure Analysis

The molecular formula of Ethyl 3-hydroxybenzoate is C9H10O3 and its molecular weight is 166.1739 . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 .Physical and Chemical Properties Analysis

Ethyl 3-hydroxybenzoate is a colorless liquid with a density of 1.13 g/cm3 . It has a melting point of 1.3 °C and a boiling point of 232 °C .科学的研究の応用

Synthesis of Chlorohydroxybenzoic Acids : The synthesis of various chlorohydroxybenzoic acids, including 5-chloro-2-hydroxybenzoic and 3-chloro-2-hydroxybenzoic acids, can be achieved through the regioselective carboxylation of chlorophenols with sodium ethyl carbonate. This method offers a simple and convenient approach for both preparative and industrial synthesis of these compounds (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Experimental and Theoretical Analysis of Enthalpies of Formation : The molar enthalpies of formation of ethyl hydroxybenzoates, including Ethyl 2-chloro-3-hydroxybenzoate, have been determined in gas-phase at 298.15 K using experimental techniques like combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis. Theoretical calculations using the Gaussian G4 composite method also provided insights into these enthalpies (Ledo et al., 2018).

Catalyzed Synthesis Using Nanosolid Superacid : Ethyl p-hydroxybenzoate has been synthesized through esterification of p-hydroxybenzoic acid and ethanol using nanosolid superacid as a catalyst. This method demonstrates an efficient approach for synthesizing this compound derivatives (Wan-ren, 2008).

Photodegradation of Parabens : The photochemical degradation of hazardous water contaminants like parabens, which include this compound, has been studied. Ultraviolet C lamps in the presence of hydrogen peroxide were used to achieve the total removal of these compounds, providing insights into environmental remediation techniques (Gmurek et al., 2015).

Alcohol to Alkyl Chlorides Conversion : A method for converting alcohols to alkyl chlorides using 2-chloro-3-ethylbenzoxazolium tetrafluoroborate has been developed. This process includes the replacement of a hydroxyl group with chlorine, which could be applicable to the transformation of this compound (Mukaiyama, Shoda, & Watanabe, 1977).

Safety and Hazards

Ethyl 3-hydroxybenzoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

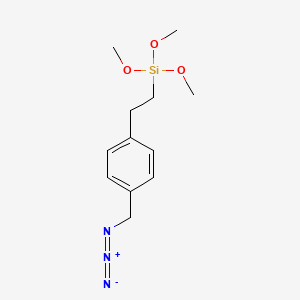

ethyl 2-chloro-3-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRWARWQJAZJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248027 |

Source

|

| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260810-04-5 |

Source

|

| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260810-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)

![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)